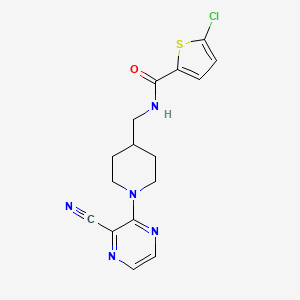

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

5-Chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core substituted with a 5-chloro group and a piperidin-4-ylmethyl side chain bearing a 3-cyanopyrazin-2-yl moiety. This structure positions it within a class of heterocyclic compounds known for diverse pharmacological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5OS/c17-14-2-1-13(24-14)16(23)21-10-11-3-7-22(8-4-11)15-12(9-18)19-5-6-20-15/h1-2,5-6,11H,3-4,7-8,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMRWKVXCRTOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-cyanopyrazine with 4-piperidinemethanol under basic conditions to form 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol.

-

Thiophene Carboxamide Formation: : The next step involves the acylation of the piperidine intermediate with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Final Coupling Reaction: : The final step is the coupling of the acylated piperidine intermediate with the thiophene carboxamide. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Substitution: : The chlorine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of great interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies and clinical trials.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Rivaroxaban (5-Chloro-N-[[(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-yl)Phenyl]-1,3-Oxazolidin-5-yl]Methyl]Thiophene-2-Carboxamide)

- Structural Differences: Rivaroxaban replaces the 3-cyanopyrazin-2-yl-piperidine group with a morpholinone-linked oxazolidinone ring and a para-substituted phenyl group. The stereochemistry at the oxazolidinone’s C5 position (S-configuration) is critical for its Factor Xa inhibition .

- Pharmacological Impact: Rivaroxaban exhibits potent anticoagulant activity (IC₅₀ = 0.7 nM for Factor Xa) due to its morpholinone and oxazolidinone motifs, which enhance hydrogen bonding with the enzyme’s active site .

5-Chloro-N-((1-(N,N-Dimethylsulfamoyl)Piperidin-4-yl)Methyl)Thiophene-2-Carboxamide

- Structural Differences: This analog substitutes the 3-cyanopyrazine group with a dimethylsulfamoyl moiety on the piperidine ring .

- Pharmacological Impact: The sulfamoyl group may enhance metabolic stability or solubility but could reduce affinity for targets requiring π-π interactions (e.g., Factor Xa). No direct activity data are available, but sulfonamide groups are often associated with altered pharmacokinetics .

ML267 (4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide)

- Structural Differences : ML267 features a piperazine carbothioamide core with chloro-trifluoromethylpyridine and methoxypyridine substituents. While lacking the thiophene-carboxamide scaffold, its piperazine ring shares spatial similarities with the piperidine group in the target compound .

- Pharmacological Impact: ML267 inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.2 µM), suggesting that piperidine/piperazine derivatives with electron-withdrawing substituents (e.g., cyano, trifluoromethyl) may favor antimicrobial activity over anticoagulant effects .

Thiophene Fentanyl Analogs (e.g., N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Thiophene-2-Carboxamide)

- Structural Differences: These opioid receptor ligands retain the thiophene-2-carboxamide group but incorporate a phenyl-piperidine motif instead of cyanopyrazine .

- Pharmacological Impact : The substitution pattern shifts activity from enzyme inhibition (e.g., Factor Xa) to opioid receptor agonism, underscoring the scaffold’s versatility .

Structural-Activity Relationship (SAR) Analysis

Key Research Findings and Implications

Piperidine vs. Piperazine : Piperazine-containing analogs like ML267 exhibit antibacterial activity, whereas piperidine derivatives are more common in CNS-targeting molecules (e.g., fentanyl analogs) .

Thiophene-2-Carboxamide Core : This scaffold is a versatile pharmacophore, adaptable to diverse targets through substituent modifications, as seen in anticoagulants (rivaroxaban) and antibacterials (ML267) .

Biological Activity

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1796969-59-9 |

| Molecular Formula | C₁₆H₁₆ClN₅OS |

| Molecular Weight | 361.8 g/mol |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiophene ring, introduction of the piperidine moiety, and subsequent substitution with the cyanopyrazine group. The synthetic pathway is crucial for ensuring the purity and yield of the compound, which can influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that derivatives containing similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with thiophene and piperidine scaffolds have been evaluated against a panel of 60 human tumor cell lines, revealing cytotoxic effects that warrant further investigation into structure-activity relationships (SAR) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest moderate activity against several pathogenic bacteria and fungi. For example, compounds with similar structural motifs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors or enzymes. Molecular docking studies suggest that it may bind to targets involved in inflammatory processes or cancer signaling pathways. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing side effects.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Anticancer Activity : A study involving derivatives of thiophene showed that certain modifications could enhance anticancer efficacy, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Screening : Another research effort screened a series of compounds for antimicrobial activity, revealing that those with structural similarities to 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene exhibited significant inhibition zones against common pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how are reaction conditions optimized?

- Synthesis Steps :

- Step 1 : Coupling of the piperidine-4-ylmethyl moiety with the 3-cyanopyrazine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and palladium catalysts .

- Step 2 : Formation of the thiophene-2-carboxamide core through condensation of 5-chlorothiophene-2-carboxylic acid with the intermediate amine, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Optimization :

- Temperature : Reactions involving cyanopyrazine derivatives typically require 60–80°C to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Purification : Reverse-phase HPLC or column chromatography is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

- 1H/13C NMR :

- Confirms the integration of the piperidine ring (δ 2.5–3.5 ppm for methylene protons) and the thiophene carboxamide (δ 7.0–7.5 ppm for aromatic protons) .

- The cyanopyrazine group is identified via distinct deshielded carbons at ~150–160 ppm in 13C NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm substituent connectivity .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N stretches (~2250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

- Methodological Recommendations :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and pathogen strains (e.g., S. aureus ATCC 25923) to reduce variability .

- Structural Analog Comparison : Compare activity profiles of analogs (e.g., replacing the cyanopyrazine with oxadiazole) to identify structure-activity relationships (SAR) .

- Target Profiling : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like COX-2 or bacterial topoisomerases, followed by enzymatic assays .

Q. What strategies are recommended for designing derivatives to enhance pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Derivatization Approaches :

- Bioisosteric Replacement : Substitute the cyanopyrazine with a pyridine-3-carbonitrile group to improve solubility while retaining electronic properties .

- Prodrug Design : Introduce ester or phosphate groups at the piperidine nitrogen to enhance membrane permeability, with enzymatic cleavage in vivo .

- ADME Optimization :

- LogP Reduction : Incorporate hydrophilic substituents (e.g., hydroxyl or sulfonamide groups) on the thiophene ring to lower LogP from ~3.5 to <2.5 .

- CYP450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the piperidine ring) and block them with fluorinated analogs .

Q. How can researchers analyze conflicting data on the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?

- Experimental Design :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP for kinase targets) to distinguish direct inhibition from allosteric modulation .

- Gene Knockdown Models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., EGFR or 5-HT receptors) can isolate primary mechanisms .

- Data Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways affected by the compound .

Methodological Guidance for Data Contradictions

Q. What analytical approaches validate the compound’s stability under physiological conditions?

- Accelerated Stability Testing :

- pH Variability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .

- Light/Heat Stress : Expose to 40°C/75% RH or UV light (254 nm) to identify photodegradation products .

- Metabolite Identification : Use hepatic S9 fractions to profile Phase I/II metabolites and quantify half-life (t1/2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.